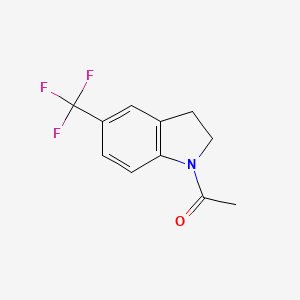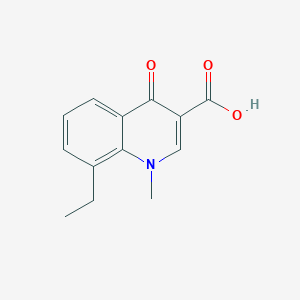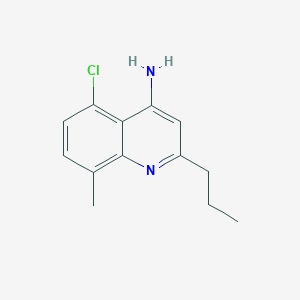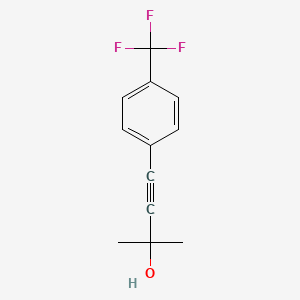
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with fluorine, hydroxyl, methyl, and carbohydrazide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 6-Fluoro-4-hydroxy-8-methylquinoline.
Carbohydrazide Formation:
Purification: The product is purified using recrystallization techniques to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with DNA: Intercalating into DNA strands, affecting replication and transcription processes.
Fluorescence Quenching: Acting as a fluorescent probe, its interaction with other molecules can result in fluorescence quenching, which is useful in various analytical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Similar structure but lacks the carbohydrazide group.
4-Hydroxy-8-methylquinoline-3-carbohydrazide: Similar structure but lacks the fluorine atom.
8-Methylquinoline-3-carbohydrazide: Similar structure but lacks both the fluorine and hydroxyl groups.
Uniqueness
6-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of the fluorine atom enhances its stability and reactivity, while the carbohydrazide group provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H10FN3O2 |
|---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10FN3O2/c1-5-2-6(12)3-7-9(5)14-4-8(10(7)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
AAFHXNQAASOMBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)

![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)





![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)
![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)


![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
